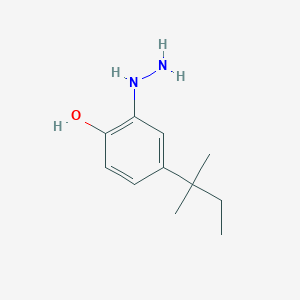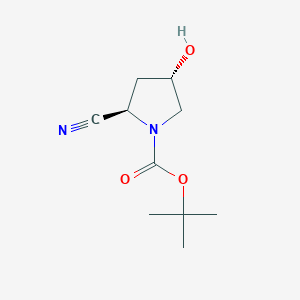
3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of related fluorinated benzamide compounds involves multi-step chemical procedures that typically start from simpler heterocyclic precursors. For instance, fluorinated benzamide neuroleptics have been synthesized through a series of steps beginning with phenol derivatives, leading to complex molecules with significant biological activity (Mukherjee, 1991). These synthesis pathways often employ nucleophilic substitution reactions to introduce fluorine or other functional groups, demonstrating the compound's intricate synthesis process.
Molecular Structure Analysis The molecular structure of compounds within this family often features a core pyridazine or benzodiazepine ring substituted with various functional groups, including fluorine. This structural arrangement contributes to the compound's chemical and biological properties, with crystal structure analyses providing insights into their molecular configurations. For example, detailed structure analysis of similar compounds has revealed specific conformational characteristics and supramolecular aggregation modes, underscoring the importance of structural elements in defining their chemical behavior (Sagar et al., 2018).
Chemical Reactions and Properties Fluorinated benzamides and pyridazines undergo a range of chemical reactions, influenced by their specific functional groups and molecular structure. These reactions can include nucleophilic substitutions, where the presence of a fluorine atom plays a critical role in determining the reactivity and direction of the reaction. The synthesis and reactions of pyridazinones, for example, illustrate the versatility of these compounds in forming various derivatives with potential biological activities (Alonazy et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of fluorinated compounds, like 2-Fluoro-4-bromobiphenyl, has been explored due to their importance in manufacturing pharmaceuticals such as flurbiprofen, highlighting the challenges and novel approaches in the synthesis of such compounds (Qiu, Gu, Zhang, & Xu, 2009).
- The review on the chemistry of fluorinated pyrimidines, especially 5-Fluorouracil, underscores the relevance of fluorine chemistry in cancer treatment, detailing the synthesis methods, biochemical interactions, and the potential for precision medicine applications (Gmeiner, 2020).
Biological and Medicinal Applications
- Amyloid imaging in Alzheimer's disease is a critical area of research, where compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene have been studied for their potential in early detection and therapy evaluation (Nordberg, 2007).
- The ABTS/PP decolorization assay for antioxidant capacity, involving compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), has been reviewed to understand reaction pathways, with a focus on how certain antioxidants form coupling adducts, affecting the overall interpretation of antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQSWUIUOGFHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)




![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)
![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)